3',5'-Diazido-3',5'-dideoxyadenosine
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Overview
Description
3’,5’-Diazido-3’,5’-dideoxyadenosine is a chemical compound that belongs to the class of nucleoside analogs It is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’,5’-dideoxyadenosine typically involves the substitution of hydroxyl groups at the 3’ and 5’ positions of adenosine with azido groups. One common method involves the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydroxyl groups .
Industrial Production Methods
Industrial production of 3’,5’-Diazido-3’,5’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Diazido-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of palladium catalysts.
Common Reagents and Conditions
Sodium Azide:
Hydrogen and Palladium Catalysts: Used for the reduction of azido groups to amino groups.
Major Products Formed
3’,5’-Diamino-3’,5’-dideoxyadenosine: Formed by the reduction of azido groups to amino groups.
Scientific Research Applications
3’,5’-Diazido-3’,5’-dideoxyadenosine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a building block for the synthesis of modified nucleotides and oligonucleotides used in gene expression studies.
Chemical Biology: It is employed in photoaffinity labeling studies to identify molecular targets of bioactive compounds.
Mechanism of Action
The mechanism of action of 3’,5’-Diazido-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processesThis property makes it useful in studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Diamino-3’,5’-dideoxyadenosine
- 3’,5’-Diiodo-3’,5’-dideoxyadenosine
Uniqueness
3’,5’-Diazido-3’,5’-dideoxyadenosine is unique due to the presence of azido groups, which confer distinct reactivity and functionalization potential. This makes it particularly valuable in applications requiring bioorthogonal chemistry and selective labeling .
Properties
CAS No. |
75252-19-6 |
---|---|
Molecular Formula |
C10H11N11O2 |
Molecular Weight |
317.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-azido-5-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11N11O2/c11-8-6-9(15-2-14-8)21(3-16-6)10-7(22)5(18-20-13)4(23-10)1-17-19-12/h2-5,7,10,22H,1H2,(H2,11,14,15)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
AEYFAIYHMCCWBR-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
Origin of Product |
United States |
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